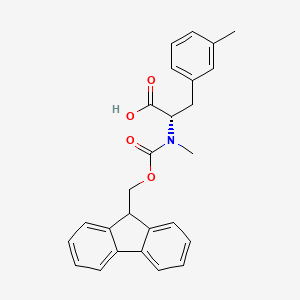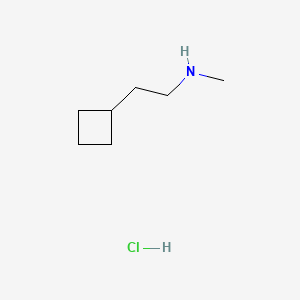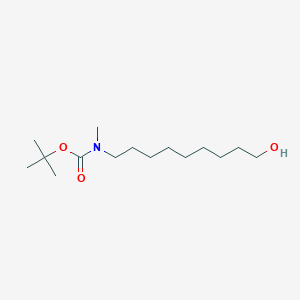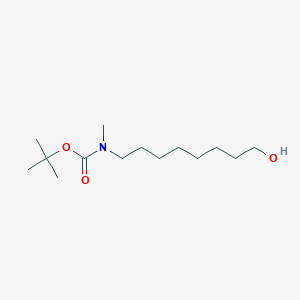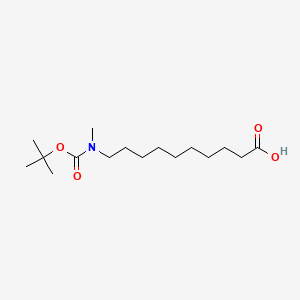
N-Boc-10-(methylamino)decanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-10-(methylamino)decanoic acid, also known as 10-((tert-butoxycarbonyl)(methyl)amino)decanoic acid, is a compound with the molecular formula C16H31NO4 and a molecular weight of 301.43 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a methylamino group, which is further connected to a decanoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-10-(methylamino)decanoic acid typically involves the reaction of 10-aminodecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
10-aminodecanoic acid+Boc2O→N-Boc-10-(methylamino)decanoic acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to enhance efficiency and productivity. Solid acid catalysts such as H-BEA zeolite can be employed to facilitate the reaction under controlled conditions .
化学反应分析
Types of Reactions
N-Boc-10-(methylamino)decanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce different substituents on the amino group.
Oxidation and Reduction: Modifications of the decanoic acid chain or the amino group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotected Amines: Resulting from the removal of the Boc group.
Substituted Amines: Formed by introducing various substituents on the amino group.
Oxidized and Reduced Products: Depending on the specific reagents and conditions used.
科学研究应用
N-Boc-10-(methylamino)decanoic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-Boc-10-(methylamino)decanoic acid primarily involves the protection and deprotection of the amino group. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during subsequent reactions .
相似化合物的比较
N-Boc-10-(methylamino)decanoic acid can be compared with other Boc-protected amino acids and derivatives, such as:
N-Boc-10-aminodecanoic acid: Lacks the methyl group on the amino nitrogen.
N-Boc-10-(ethylamino)decanoic acid: Contains an ethyl group instead of a methyl group.
N-Boc-10-(dimethylamino)decanoic acid: Has two methyl groups on the amino nitrogen.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields .
属性
IUPAC Name |
10-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]decanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)17(4)13-11-9-7-5-6-8-10-12-14(18)19/h5-13H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAQALCSOAQJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2R)-2-({[(benzyloxy)carbonyl]amino}amino)-3-(3,4-dimethoxyphenyl)-2-methylpropanoate](/img/structure/B8233152.png)
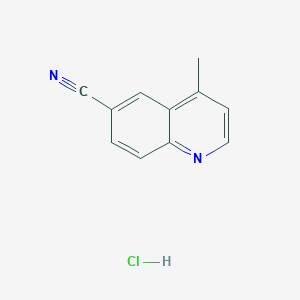
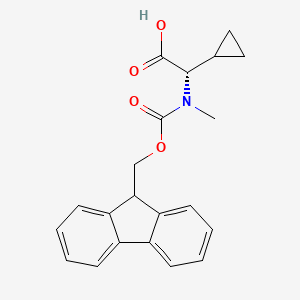
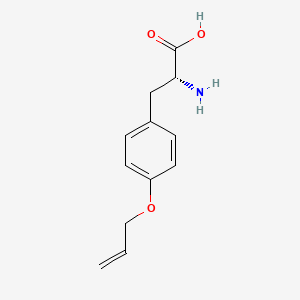
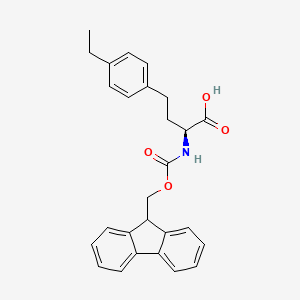

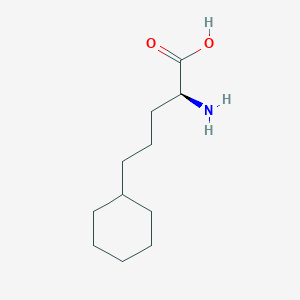

![(2S)-2-[(tert-butoxycarbonyl)(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233215.png)
